molecular formula C7H15NO B8778809 [1-(Propan-2-yl)azetidin-2-yl]methanol CAS No. 31247-33-3

[1-(Propan-2-yl)azetidin-2-yl]methanol

Cat. No.: B8778809
CAS No.: 31247-33-3
M. Wt: 129.20 g/mol
InChI Key: IPBIHRCLFOORQI-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)azetidin-2-yl]methanol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a propan-2-yl (isopropyl) group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 2-position. The azetidine ring introduces significant ring strain due to its small size, which can influence both reactivity and conformational flexibility. The propan-2-yl substituent contributes steric bulk, while the methanol group enhances polarity, enabling hydrogen bonding and increasing solubility in polar solvents.

Properties

CAS No.

31247-33-3

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1-propan-2-ylazetidin-2-yl)methanol

InChI

InChI=1S/C7H15NO/c1-6(2)8-4-3-7(8)5-9/h6-7,9H,3-5H2,1-2H3

InChI Key

IPBIHRCLFOORQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC1CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Properties of Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Analytical Methods References
This compound C₇H₁₅NO 129.20* Propan-2-yl Methanol NMR, FT-IR (hypothetical) -
[1-(Oxan-4-yl)azetidin-2-yl]methanol C₉H₈BrNO† 200.24 Oxan-4-yl Methanol FT-IR, NMR
1-{(R)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone C₁₄H₁₉NO 217.30 Phenylethyl Ketone FT-IR, NMR, X-ray
N-[1-(Propan-2-yl)piperidin-4-ylidene]hydroxylamine C₈H₁₃N₃O 167.21 Propan-2-yl Hydroxylamine -

*Calculated based on molecular formula. †Discrepancy noted: The formula C₉H₈BrNO conflicts with the name [1-(oxan-4-yl)azetidin-2-yl]methanol, which likely corresponds to C₉H₁₇NO₂.

Key Observations:

Functional Groups: Methanol-substituted azetidines (this compound, [1-(Oxan-4-yl)azetidin-2-yl]methanol) are more polar than ketone-containing analogs (e.g., 1-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}ethanone), favoring solubility in polar solvents . Hydroxylamine derivatives () exhibit distinct reactivity, such as susceptibility to oxidation, compared to methanol groups .

Substituent Effects :

  • Propan-2-yl groups introduce steric hindrance without aromaticity, contrasting with phenylethyl-substituted azetidines (), where aromatic rings may enhance π-π interactions in biological systems .
  • Oxan-4-yl (tetrahydropyranyl) substituents () add ether oxygen atoms, improving solubility but reducing lipophilicity compared to propan-2-yl .

Physicochemical and Application Profiles

  • Molecular Weight and Purity : Azetidine derivatives in and have molecular weights ranging from 200–217 g/mol, with purities ≥95% . The target compound’s lower molecular weight (129 g/mol) may enhance bioavailability.
  • Applications: Azetidinyl ketones () serve as intermediates in enantioselective synthesis . Methanol-substituted azetidines could act as precursors for esters or ethers in drug design .

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